PEAQX sodium, known chemically as [(1S)-1-(4-bromophenyl)ethyl]amino(1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl phosphonic acid tetrasodium salt, is a selective antagonist of the N-methyl-D-aspartate receptor subtype GluN2A. This compound has garnered attention for its potential therapeutic applications in neuropharmacology, particularly in the treatment of various neurological disorders due to its ability to modulate excitatory neurotransmission.
PEAQX sodium is synthesized from various precursors and has been studied extensively in scientific literature. It is commercially available from several suppliers, including Tocris Bioscience and MedchemExpress, which provide detailed information on its chemical properties and applications in research.
PEAQX sodium falls under the classification of phosphonic acid derivatives and is specifically recognized for its role as a NMDA receptor antagonist. Its selectivity towards the GluN2A subunit distinguishes it from other NMDA antagonists, making it a valuable tool in studying synaptic transmission and related pathologies.
The synthesis of PEAQX sodium involves several key steps, primarily focusing on the formation of the phosphonic acid moiety and subsequent salt formation. Common methods include:
The synthesis process may involve multiple purification steps such as recrystallization and chromatography to achieve high purity levels necessary for biological assays. The yield and purity of PEAQX sodium are critical for ensuring reproducibility in experimental settings.
The molecular structure of PEAQX sodium can be represented by its chemical formula:
This structure includes a bromophenyl group, a tetrahydroquinoxaline core, and a phosphonic acid group. The presence of these functional groups contributes to its biological activity as an NMDA receptor antagonist.
Key structural data include:
PEAQX sodium primarily acts as an antagonist at the NMDA receptor, blocking glutamate binding at the GluN2A site. This inhibition can be quantified through various assays that measure receptor activity in the presence of glutamate.
The antagonist properties are assessed using Schild analysis and competitive binding assays to determine IC50 values. For instance, PEAQX has reported IC50 values of approximately 270 nM for human NMDA receptor subtypes GluN1/2A and 29.6 μM for GluN1/2B .
PEAQX sodium functions by selectively inhibiting the GluN2A subunit of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and synaptic plasticity. By blocking this receptor subtype, PEAQX can modulate neuronal excitability and reduce pathological hyperactivity associated with conditions like epilepsy.
Studies have shown that PEAQX administration leads to significant reductions in seizure activity in animal models, indicating its potential utility in treating seizure disorders . The mechanism involves competitive inhibition where PEAQX binds to the receptor site without activating it, preventing glutamate from exerting its excitatory effects.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis.
PEAQX sodium is primarily utilized in scientific research focused on:
Its selective action on NMDA receptor subtypes makes it an invaluable tool for elucidating the roles of these receptors in both normal physiology and pathological conditions.
PEAQX sodium (systematic name: [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl]phosphonic acid tetrasodium salt) is a stereochemically defined compound with the molecular formula C₁₇H₁₃BrN₃Na₄O₅P (anhydrous) or C₁₇H₁₅BrN₃Na₄O₆P (hydrated form) [2] [4] [10]. Its molecular weight is 542.14 g/mol (anhydrous) or 560.15–560.16 g/mol (hydrated) [2] [6] [10]. The structure features a chiral center at the (1S)-1-(4-bromophenyl)ethyl group, which confers enantiomeric specificity critical for NMDA receptor binding. The phosphonic acid group is fully deprotonated (tetra-anionic), balanced by four sodium cations [2] [5]. Key structural components include:
Table 1: Molecular Properties of PEAQX Sodium
Property | Value | Source |
---|---|---|
Empirical Formula (Anhydrous) | C₁₇H₁₃BrN₃Na₄O₅P | [2] [4] |
Molecular Weight (Anhydrous) | 542.14 g/mol | [2] |
Hydrated Form | C₁₇H₁₅BrN₃Na₄O₆P (560.15 g/mol) | [6] [10] |
CAS Number (Tetrasodium) | 2102348-87-6 | [3] [10] |
CAS Number (Free Acid) | 459836-30-7 | [3] [7] |
Chiral Center | (S)-configuration at 1-(4-bromophenyl)ethyl | [2] [5] |
Solubility: PEAQX sodium exhibits high aqueous solubility (10 mg/mL or ~18 mM at 25°C), achievable with gentle warming [2] [10]. This property facilitates in vitro biological assays requiring aqueous stock solutions. It is insoluble in organic solvents like DMSO or ethanol, posing challenges for non-aqueous formulations [3] [6].
Stability: The compound is hygroscopic and requires storage at –20°C in desiccated conditions to prevent hydration/degradation [2] [10]. Solid-state stability exceeds two years under recommended storage, but solutions are stable for only 1–6 months even at –20°C [3] [6]. The quinoxaline-dione moiety is susceptible to photodegradation, necessitating light-protected handling.
Formulation Challenges:
Table 2: Solubility and Stability Profile
Parameter | Condition | Value |
---|---|---|
Water Solubility | 25°C (with gentle warming) | 10 mg/mL (18 mM) |
Solution Stability | –20°C (aqueous) | 1 month (short-term), 6 months (long-term) |
Solid-State Stability | –20°C, desiccated | >2 years |
Photostability | Ambient light | Degrades within hours |
HPLC Analysis:
Mass Spectrometry:
Validation Parameters:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7